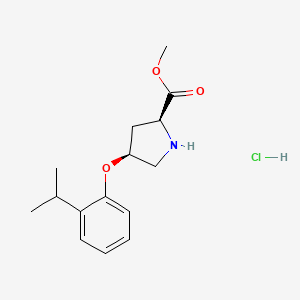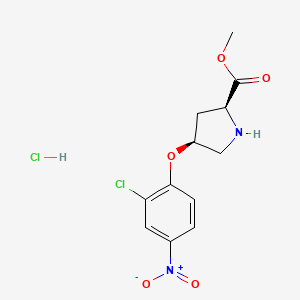![molecular formula C13H15ClF3NO3 B1456210 Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-88-9](/img/structure/B1456210.png)
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H15ClF3NO3 and its molecular weight is 325.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis “Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride” is a compound used in the field of organic synthesis . It’s often used in the manufacture of organic molecules via efficient microfluidic synthesis .
Microfluidic Synthesis Microfluidic systems provide considerably higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods . Microfluidic synthesis has become a crucial technique for the quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .
Method of Application A unique, straightforward flow synthetic methodology can be developed to conduct organic syntheses and improve their efficiency . By applying semiconductor integrated circuit microfabrication technology using Microelectromechanical systems (MEMS), chemical and biochemical analysis tools have become more compact with high performance .
Results and Outcomes Microfluidics is one of the most rapidly rising scientific topics. It has practical applications in all aspects of life, including the pharmaceutical business, diagnosis, chemical analysis, drug screening, medical care, environmental control systems, private testing, and food processing .
Bioelectronic Applications This compound has been used in the development of a novel hybrid material known as polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA) which has robust mechanical strength, electrical performance, and biocompatibility .
Method of Application The integration of polypyrrole/poly (3-dodecylthiophene) (PPy/PDDT) with polyacrylamide (PAAm) forms a distinctive aerogel network within the hydrogel, resulting in the formation of the PPDA hybrid . This hybrid material exhibits significantly enhanced electrical conductivity .
Results and Outcomes The PPDA hybrid exhibits remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g . Moreover, the PPDA hybrid maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles . In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
Agrochemical and Pharmaceutical Applications This compound has been used in the synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Method of Application The synthesis of TFMP derivatives involves various chemical reactions and processes . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results and Outcomes Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)11-6-10(7-17-11)20-9-4-2-8(3-5-9)13(14,15)16;/h2-5,10-11,17H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMGFLNRYDKLQQ-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



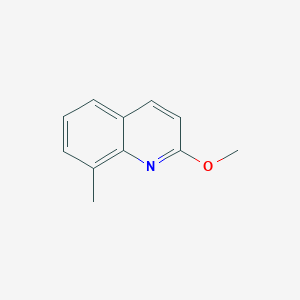
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)

![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
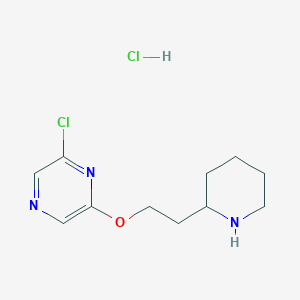

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
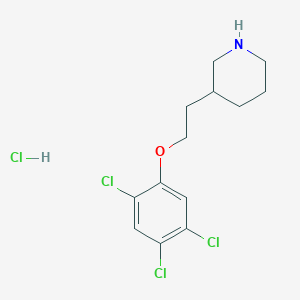
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)
